molecular formula C19H20N4O3S2 B1172251 CHLGLQBCSUWPSN-UHFFFAOYSA-N

CHLGLQBCSUWPSN-UHFFFAOYSA-N

Cat. No.: B1172251
M. Wt: 416.514
InChI Key: CHLGLQBCSUWPSN-UHFFFAOYSA-N
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Description

While specific data for CHLGLQBCSUWPSN-UHFFFAOYSA-N is unavailable, analogous compounds in suggest it belongs to a class of trifluoromethyl-substituted pyridine derivatives. Such compounds are often used in medicinal chemistry for their metabolic stability, lipophilicity, and bioactivity. Key properties of the closest analog (CAS 871826-12-9) include:

  • Molecular Formula: C₇H₈ClF₃N₂
  • Molecular Weight: 212.60 g/mol
  • Key Features:
    • Trifluoromethyl group: Enhances electron-withdrawing effects and metabolic resistance.
    • Pyridine core: Facilitates π-π stacking and hydrogen bonding in target interactions.
    • Chlorine substituent: May influence steric and electronic properties.

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.514

InChI

InChI=1S/C19H20N4O3S2/c1-2-26-16(24)12-27-19-21-23-17(25)14-11-22(10-13-6-4-3-5-7-13)9-8-15(14)20-18(23)28-19/h3-7H,2,8-12H2,1H3

InChI Key

CHLGLQBCSUWPSN-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N=C2S1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares CAS 871826-12-9 (as a representative analog) with five structurally related compounds from :

Compound CAS No. Molecular Formula Molecular Weight Functional Groups Key Differences
CAS 871826-12-9 (Reference) 871826-12-9 C₇H₈ClF₃N₂ 212.60 Trifluoromethyl, pyridine, chloro Baseline for comparison
(5-(Trifluoromethyl)pyridin-2-yl)methanamine 144247-81-2 C₇H₇F₃N₂ 176.14 Trifluoromethyl, pyridine, primary amine Lack of chlorine; amine enhances solubility
5-(Trifluoromethyl)picolinamide 144247-83-4 C₈H₆F₃N₂O 206.14 Trifluoromethyl, pyridine, amide Amide group increases hydrogen bonding
2-Methyl-4-(trifluoromethyl)pyridine HCl 144247-85-6 C₇H₇ClF₃N 197.59 Trifluoromethyl, pyridine, methyl, HCl Methyl substitution alters steric hindrance
4-(Trifluoromethyl)picolinimidamide HCl 144247-88-9 C₇H₈ClF₃N₃ 229.61 Trifluoromethyl, pyridine, amidine, HCl Amidino group enhances basicity

Key Research Findings

Structural Impact on Physicochemical Properties

  • Trifluoromethyl Position : Compounds with trifluoromethyl groups at the 5-position (e.g., 144247-81-2) exhibit higher lipophilicity than those at the 4-position (e.g., 144247-85-6), affecting blood-brain barrier (BBB) permeability .
  • Functional Group Variations :
    • Amine vs. Amide : The primary amine in 144247-81-2 improves aqueous solubility (TPSA: ~35 Ų) compared to the amide in 144247-83-4 (TPSA: ~55 Ų), which may reduce GI absorption .
    • Chlorine Substitution : The chloro group in CAS 871826-12-9 increases molecular weight and may enhance binding to hydrophobic pockets in targets like GPCRs .

Pharmacological Relevance

  • GPCR Targeting: Methyl-substituted analogs (e.g., 144247-85-6) are included in GPCR-targeted libraries due to their structural mimicry of endogenous ligands .

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